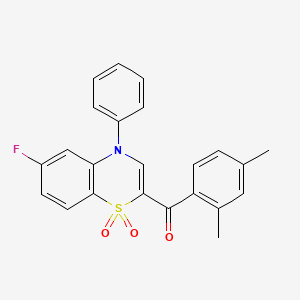

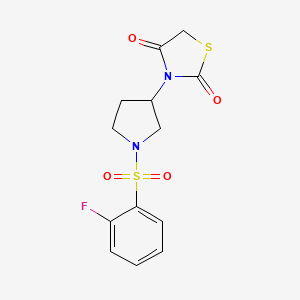

(2,4-dimethylphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2,4-dimethylphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a synthetic organic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its synthesis and properties. For instance, the presence of a dimethylphenyl group is a common feature in the compounds studied in the provided papers, which are known for their potential antimicrobial, antioxidant, and insect antifeedant activities . Additionally, the use of different spectroscopic techniques for characterization and the importance of crystal structure analysis are highlighted . Furthermore, the synthesis of structurally complex molecules involving multi-step reactions and the significance of therapeutic properties such as anticancer and antibacterial activities are also discussed .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For example, the synthesis of 3,4-dimethyl phenyl bicyclo methanones involves an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, which is a well-known method for constructing six-membered rings . Similarly, the synthesis of other related compounds may involve substitution reactions and cycloaddition processes, as well as the use of commercial starting reagents and sequence reactions like Povarov cycloaddition followed by N-furoylation . These methods could potentially be applied to the synthesis of (2,4-dimethylphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone, with appropriate modifications to accommodate the unique structural features of the target molecule.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their physical and chemical properties. Single crystal X-ray diffraction studies are a definitive method for determining the structure of a compound, as demonstrated in the synthesis of a methanone oxime derivative . The analysis of molecular geometry, such as the chair conformation of a piperidine ring and the distorted tetrahedral geometry around a sulfur atom, is essential for understanding the compound's reactivity and interactions . For the compound , similar structural analyses would be necessary to confirm its molecular conformation and to identify potential reactive sites and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure and electronic properties. Theoretical calculations, such as density functional theory (DFT), can be used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are indicative of a molecule's chemical reactivity . The identification of reactive sites using molecular electrostatic potential maps is also a valuable tool for predicting how a compound might undergo chemical reactions . These analyses would be relevant for understanding the reactivity of (2,4-dimethylphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as thermal stability and optical properties, are important for its practical applications. Thermogravimetric analysis can provide insights into the thermal stability of a compound, which is crucial for its handling and storage . The optical properties, such as absorption and emission spectra, can be studied using spectroscopic techniques and are relevant for applications in materials science and photonics . For the compound of interest, a comprehensive analysis of its physical and chemical properties would be necessary to determine its suitability for various applications, including potential pharmaceutical uses.

Aplicaciones Científicas De Investigación

Material Science Applications

A study by Shi et al. (2017) introduced a novel difluoro aromatic ketone monomer, related to the compound of interest, for the preparation of poly(arylene ether sulfone)s (PAES) with pendant dimethylphenyl groups. These PAESs demonstrated significant hydroxide conductivity and alkaline stability, which are crucial for various applications in material science, especially in the development of membranes for energy conversion devices (Shi et al., 2017).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, structurally similar to the compound , exhibiting cytostatic activities against various malignant human cell lines. This suggests potential applications in developing new anticancer agents (Racané et al., 2006).

Organic Synthesis and Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and investigated their antioxidant properties. The study highlighted the effective antioxidant power of synthesized bromophenols, hinting at the chemical versatility and potential of compounds like "(2,4-dimethylphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone" in synthesizing molecules with potential health benefits (Çetinkaya et al., 2012).

Photoprotective Applications

Zabadal et al. (2001) explored 2,5-dimethylphenacyl (DMP) esters, which are structurally related to the compound of interest, for their photorelease properties in organic synthesis. The study provided insights into the use of DMP moieties as photoremovable protecting groups, a concept that can be extended to the design of light-sensitive drugs or probes in biochemical research (Zabadal et al., 2001).

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO3S/c1-15-8-10-19(16(2)12-15)23(26)22-14-25(18-6-4-3-5-7-18)20-13-17(24)9-11-21(20)29(22,27)28/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAQOALCDPDJRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-dimethylphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)

![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)

![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)

![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide](/img/structure/B2516975.png)

![Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2516982.png)